molecular formula C15H19NO3 B13592924 tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Cat. No.: B13592924
M. Wt: 261.32 g/mol
InChI Key: GZTJSWHYRBJPSB-UHFFFAOYSA-N
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Description

The compound tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a benzazepine derivative featuring a tert-butyl carbamate group at position 1 and a ketone moiety at position 5. This article focuses on two closely related derivatives:

  • tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 872624-59-4)
  • tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 313724-26-4)

These compounds exemplify how substituents influence molecular characteristics, reactivity, and applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

GZTJSWHYRBJPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate typically involves:

  • Construction of the benzazepine ring system through intramolecular cyclization or condensation reactions.
  • Introduction of the ketone functionality at position 5.
  • Protection of the amine nitrogen as a tert-butyl carbamate (Boc) derivative.

These steps are often integrated into multi-step synthetic sequences starting from substituted benzaldehydes or related aromatic precursors.

Specific Synthetic Routes

From 4-(Methylamino)butanoate Esters and Substituted Benzaldehydes

A key method involves condensation of tert-butyl 4-(methylamino)butanoate with substituted 2-aminobenzaldehydes, followed by ring closure to form the benzazepine core.

  • Step 1: Preparation of tert-butyl 4-(methylamino)butanoate via N-methylation and tert-butyl esterification of 4-aminobutanoic acid derivatives.
  • Step 2: Condensation with 5-bromo-2-fluorobenzaldehyde or similar substituted benzaldehydes to form substituted 2-aminobenzaldehydes.
  • Step 3: Cyclization under acidic or basic conditions to yield the tetrahydrobenzazepine ring system with a ketone at position 5.
  • Step 4: Protection of the nitrogen as a tert-butyl carbamate to afford the target compound.

This approach is described in detail in the synthesis of 1-benzazepine derivatives with pharmacological activity, including CCR5 antagonists, where tert-butyl esters serve as protecting groups and intermediates.

Halogenated Benzazepine Intermediates and Amino Acid Coupling

Another method involves the use of halogenated benzazepine intermediates such as tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate, which undergo nucleophilic substitution with amino acids like (S)-homophenylalanine.

  • Reaction Conditions:

    • Solvent: Isopropanol
    • Base: Triethylamine (1.2 equivalents)
    • Temperature: 60 °C
    • Reaction Time: 24 hours
  • Outcome: Formation of diastereomeric mixtures, with reaction conditions optimized to favor the desired stereochemistry. The reaction is followed by filtration and purification steps.

This method is closely related to benazepril intermediate synthesis and highlights the utility of tert-butyl carbamate protection in benzazepine chemistry.

Reduction and Oxidation Steps

In some synthetic sequences, reduction of keto esters using sodium borohydride and subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) are employed to modify intermediate benzazepine derivatives.

  • Sodium borohydride reduction converts β-keto esters to β-hydroxy esters.
  • mCPBA oxidation is used for sulfone formation in benzothiepine analogs but analogous oxidative steps can modify benzazepine intermediates.

Reaction Parameters and Optimization

The following table summarizes key reaction parameters from literature and patent sources related to the preparation of this compound or closely related intermediates:

Parameter Typical Conditions Notes
Solvent Isopropanol, Methanol, Tetrahydrofuran Isopropanol preferred for coupling
Base Triethylamine (1.2 eq) Facilitates nucleophilic substitution
Temperature 0 °C to 60 °C 60 °C optimal for diastereoselectivity
Reaction Time 2 to 24 hours Longer times improve conversion
Purification Filtration, silica gel chromatography Recrystallization from methanol/petroleum ether mixtures
Yield 90–96% (reported for similar benzazepine derivatives) High yields achievable with optimization

Summary of Key Research Findings

  • The tert-butyl carbamate protecting group is essential for stabilizing the nitrogen during multi-step synthesis and facilitating purification.
  • Reaction temperature and molar ratios critically affect the stereochemical outcome in amino acid coupling steps.
  • Sodium borohydride reductions and mCPBA oxidations are useful transformations for modifying benzazepine intermediates, enhancing biological activity profiles.
  • The synthetic routes are adaptable to various substituted benzaldehydes and amino acid derivatives, enabling structural diversification for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology and Medicine: It may be used as a precursor for drugs targeting specific biological pathways or as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can vary, but they often include key biochemical processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

tert-Butyl 7-Methyl-8-(Trifluoromethyl) Derivative (CAS: 872624-59-4)

  • Substituents : Methyl (-CH₃) at position 7 and trifluoromethyl (-CF₃) at position 8.
  • The methyl group introduces steric bulk, which may influence binding interactions in biological systems .
  • Safety Profile : Requires precautions to avoid heat, sparks, and open flames (P210 hazard code) due to thermal instability .

tert-Butyl 7-Bromo Derivative (CAS: 313724-26-4)

  • Substituent : Bromine (-Br) at position 7.
  • Reactivity : Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Acidity : Predicted pKa of -2.70 indicates strong acidity, likely due to electron-withdrawing effects of the ketone and bromine .

Physicochemical Properties

Property 7-Methyl-8-(Trifluoromethyl) Derivative 7-Bromo Derivative
Molecular Formula C₁₇H₂₀F₃NO₃ C₁₅H₁₈BrNO₃
Molar Mass (g/mol) 343.34 340.21
Density (g/cm³) Not reported 1.389 (Predicted)
Boiling Point (°C) Not reported 436.1 (Predicted)
pKa Not reported -2.70 (Predicted)

Research Findings

  • Synthetic Utility : The bromo derivative (CAS: 313724-26-4) is a versatile intermediate for late-stage diversification via halogenation chemistry . In contrast, the trifluoromethyl derivative (CAS: 872624-59-4) may be optimized for stability in high-temperature reactions due to its -CF₃ group .
  • Structural Analysis : Crystallographic data for such compounds are often refined using SHELX software, ensuring accurate bond lengths and angles . Structure validation tools (e.g., PLATON) mitigate errors in reported geometries .
  • Safety Considerations : The trifluoromethyl derivative’s thermal sensitivity necessitates strict adherence to handling protocols (e.g., avoiding ignition sources) .

Q & A

Q. Q1. What are the recommended methods for synthesizing tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For example:

Cyclization : Use a ketone or aldehyde precursor to form the benzazepine backbone via acid- or base-catalyzed cyclization.

Protection : Introduce the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Impurities such as unreacted intermediates or Boc-deprotected byproducts may require iterative optimization of reaction time, temperature, and stoichiometry .

Q. Q2. How can researchers validate the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Confirm backbone connectivity via 1H^1H- and 13C^{13}C-NMR. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H^1H-NMR.
  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Validate bond lengths/angles against the Cambridge Structural Database (CSD) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF.

Q. Q3. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis/purification steps.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. Q4. How can analytical methods resolve contradictions in purity data (e.g., HPLC vs. NMR)?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (e.g., Agilent ZORBAX) with UV detection at 254 nm. Compare retention times against known standards.
  • Quantitative NMR (qNMR) : Integrate proton signals of the target compound against an internal standard (e.g., maleic acid).
  • Cross-Validation : Reconcile discrepancies by spiking samples with suspected impurities and reanalyzing via LC-MS .

Example Impurity Limits (from chromatographic studies):

ImpurityRelative Retention TimeMaximum Allowable (%)
Boc-deprotected analog0.5≤0.5
Oxidative byproduct1.8≤0.2
Total Impurities ≤2.0

Q. Q5. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalysis : Use Pd/C or enzyme-mediated catalysis for stereoselective steps.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
    Case Study : A 2024 study achieved a 78% yield by replacing traditional Boc protection with a microwave-assisted method at 80°C for 30 minutes .

Q. Q6. How can environmental fate studies be designed to assess the compound’s stability and ecotoxicity?

Methodological Answer:

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via GC-MS.
  • Biotic Degradation : Use OECD 301F (Ready Biodegradability Test) with activated sludge to measure CO2_2 evolution over 28 days.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values .

Q. Q7. What advanced crystallographic techniques address challenges in resolving the compound’s conformational flexibility?

Methodological Answer:

  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Density Functional Theory (DFT) : Compare experimental bond angles with computational models (e.g., Gaussian 16) to validate torsional flexibility .

Q. Q8. How can researchers mitigate discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Computational Prediction : Use COSMO-RS or Hansen Solubility Parameters (HSP) to estimate solubility in solvents like DMSO or ethanol.
  • Experimental Validation : Conduct shake-flask experiments at 25°C, followed by UV-Vis quantification. Adjust for ionic strength using the Debye-Hückel equation.
    Example Solubility Data :
SolventPredicted (mg/mL)Experimental (mg/mL)
DMSO45.241.7 ± 2.3
Ethanol12.89.5 ± 1.1

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